1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine
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Overview
Description
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, an oxane ring, and a methanamine group, making it a versatile molecule for different applications.
Preparation Methods
The synthesis of 1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazole with an oxane derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine can be compared with other similar compounds, such as:
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]ethanamine: This compound has an ethanamine group instead of a methanamine group, which may result in different chemical and biological properties.
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]propanamine:
1-[2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]butanamine: This compound features a butanamine group, which may affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
[2-(2-methylpyrazol-3-yl)oxan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-5-12-13)10-8(7-11)3-2-6-14-10/h4-5,8,10H,2-3,6-7,11H2,1H3 |
InChI Key |
YHWLQRJYWUMHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)CN |
Origin of Product |
United States |
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